3-(p-Tolyloxy)phthalonitrile
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Overview
Description
3-(p-Tolyloxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O. It is a derivative of phthalonitrile, where a p-tolyloxy group is attached to the third position of the phthalonitrile ring. This compound is known for its applications in the synthesis of high-performance polymers and resins, particularly phthalonitrile resins, which are valued for their thermal stability and mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyloxy)phthalonitrile typically involves the nucleophilic aromatic substitution reaction of 3-nitrophthalonitrile with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(p-Tolyloxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate and solvents like dimethylformamide are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phthalonitrile derivatives.
Scientific Research Applications
3-(p-Tolyloxy)phthalonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of phthalonitrile resins, which are known for their high thermal stability and mechanical strength.
Biology and Medicine:
Industry: The compound is used in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(p-Tolyloxy)phthalonitrile primarily involves its reactivity towards nucleophiles. The nitrile groups in the compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react to form stable products, contributing to the compound’s utility in polymer synthesis.
Comparison with Similar Compounds
- 3-(4-Methylphenoxy)phthalonitrile
- 4-(4-Aminophenoxy)phthalonitrile
- 4,4’-(1,3-Phenylenebis(oxy))diphthalonitrile
Uniqueness: 3-(p-Tolyloxy)phthalonitrile is unique due to the presence of the p-tolyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly suitable for the synthesis of high-performance phthalonitrile resins, which are not easily achievable with other similar compounds.
Properties
IUPAC Name |
3-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERBWBJRZDWHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652130 |
Source
|
Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116965-13-0 |
Source
|
Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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